N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
The exact mass of the compound this compound is 458.1179395 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S/c1-15-2-4-16(5-3-15)10-24-20(29)12-27-19(13-28)11-25-22(27)31-14-21(30)26-18-8-6-17(23)7-9-18/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIXCHDFLEDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects.
Chemical Structure
The compound's structure can be broken down into several key components:
- Chlorophenyl Group : Known for its role in enhancing biological activity.
- Imidazole Ring : Contributes to various biological interactions and activities.
- Sulfanyl Group : Implicated in the modulation of enzyme activity.
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the imidazole core have been reported to demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes, particularly acetylcholinesterase (AChE) and urease. The results indicate that it possesses strong inhibitory activity against these enzymes, which are crucial in various physiological processes.
- Acetylcholinesterase Inhibition : The inhibition of AChE is essential for the treatment of neurodegenerative diseases. Compounds with similar structures have shown IC50 values ranging from 0.63 µM to 6.28 µM, indicating potent activity .
- Urease Inhibition : Urease inhibitors are significant in treating conditions like urease-related infections. The synthesized compounds demonstrated IC50 values significantly lower than the standard reference (thiourea) .
| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 0.63 - 6.28 | 21.25 |
| Urease | 1.13 - 6.28 | 21.25 |
Case Studies
A series of case studies have been conducted to evaluate the biological activities of compounds similar to this compound.
- Study on Antibacterial Properties : A study synthesized several derivatives and tested their antibacterial efficacy against common pathogens. The results indicated that modifications in the chlorophenyl and imidazole groups significantly enhanced antibacterial activity.
- Enzyme Inhibition Studies : Another study focused on the enzyme inhibition profile of compounds featuring imidazole and sulfanyl moieties. The findings revealed that these compounds effectively inhibited AChE and urease, suggesting their potential as therapeutic agents in treating related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
